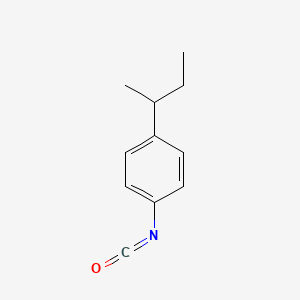
4-仲丁基苯基异氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-sec-Butylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a sec-butyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
4-sec-Butylphenyl isocyanate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamates and ureas.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
安全和危害
作用机制
Target of Action
4-sec-Butylphenyl isocyanate, like other isocyanates, primarily targets a variety of nucleophiles, including alcohols, amines, and even water . These nucleophiles are abundant in biological systems, making them the primary targets of 4-sec-Butylphenyl isocyanate.
Mode of Action
4-sec-Butylphenyl isocyanate interacts with its targets through a process known as nucleophilic addition. In this process, the isocyanate group (N=C=O) of 4-sec-Butylphenyl isocyanate reacts with nucleophiles to form different types of linkages. For instance, upon treatment with an alcohol, an isocyanate forms a urethane linkage .
Biochemical Pathways
The interaction of 4-sec-Butylphenyl isocyanate with its targets can affect various biochemical pathways. For example, when it reacts with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains known as polyurethanes are formed . This is a key step in the production of polyurethane materials.
Result of Action
The result of 4-sec-Butylphenyl isocyanate’s action depends on the type of nucleophile it reacts with. For example, when it reacts with water, it forms carbon dioxide and an amine . This reaction is exploited in the production of polyurethane foams, where the carbon dioxide functions as a blowing agent .
准备方法
4-sec-Butylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-sec-butylphenol with phosgene in the presence of a base. The reaction proceeds as follows:
4-sec-Butylphenol+Phosgene→4-sec-Butylphenyl isocyanate+Hydrochloric acid
Another method involves the Curtius rearrangement of 4-sec-butylbenzoyl azide, which is prepared from 4-sec-butylbenzoic acid. The reaction conditions typically involve heating the azide in the presence of a solvent like toluene.
化学反应分析
4-sec-Butylphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form carbamates (urethanes) and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and catalysts like tertiary amines or metal salts. The major products formed are carbamates, ureas, and polyurethanes.
相似化合物的比较
4-sec-Butylphenyl isocyanate can be compared with other similar compounds such as phenyl isocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. These compounds share the isocyanate functional group but differ in their substituents and reactivity.
Phenyl isocyanate: Lacks the sec-butyl group, making it less bulky and potentially more reactive.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymerization.
Methylene diphenyl diisocyanate: Contains two phenyl rings and two isocyanate groups, making it highly reactive and widely used in polyurethane production.
4-sec-Butylphenyl isocyanate is unique due to the presence of the sec-butyl group, which can influence its reactivity and steric properties.
属性
IUPAC Name |
1-butan-2-yl-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMZXHYWSCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400184 |
Source


|
| Record name | 4-sec-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-26-7 |
Source


|
| Record name | 4-sec-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
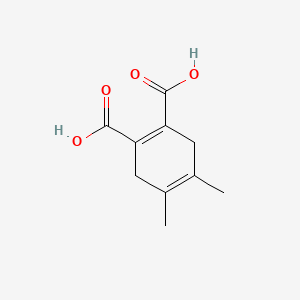
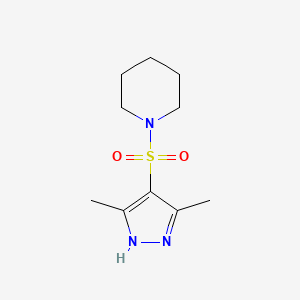
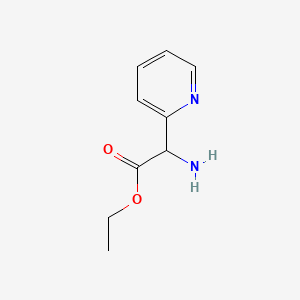
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
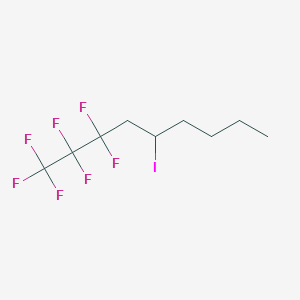
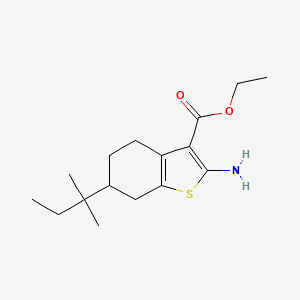
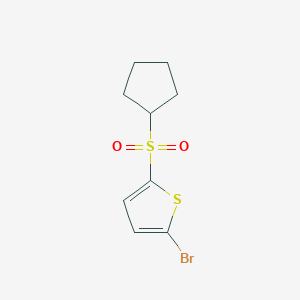
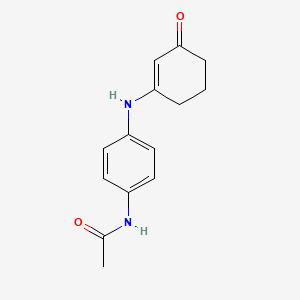
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
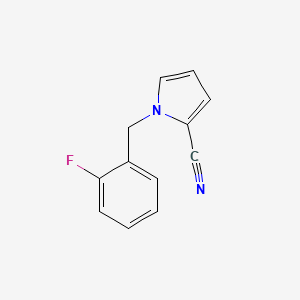
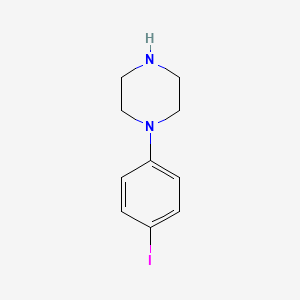
![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
